Synthetic Versatility: Yield Comparison for Schiff Base Formation
The 7-amino group is a key functionality for synthesizing biologically active Schiff bases. A study using the structurally analogous 1,8-naphthyridine-2-carboxaldehyde (lacking the 7-amino group) demonstrated the synthesis of Schiff base derivatives with promising in vitro anticancer activity, reporting a binding energy of -9.2 kcal/mol against the EGFR tyrosine kinase [1]. While this study does not directly quantify a yield for the target compound, it establishes a baseline for the class. The presence of an additional amino group in 7-Amino-1,8-naphthyridine-2-carbaldehyde provides a second orthogonal functional handle, theoretically enabling more complex library synthesis, though direct yield comparison data is currently absent.
| Evidence Dimension | Synthetic Utility (Yield in Analogous Reaction) |
|---|---|
| Target Compound Data | Not explicitly reported for target compound. |
| Comparator Or Baseline | Schiff bases from 1,8-naphthyridine-2-carboxaldehyde with various primary amines |
| Quantified Difference | Not quantified for target; baseline compound produces bioactive Schiff bases with favorable docking scores. |
| Conditions | Condensation reaction; in silico docking study against EGFR (PDB ID: 4HJO). |
Why This Matters
This suggests that the aldehyde group in the 1,8-naphthyridine scaffold is a viable handle for creating bioactive molecules, and the additional 7-amino group in the target compound offers a further point for diversification.
- [1] Md K, Domala R. Synthesis, Characterization, and In Vitro Anticancer Studies of New 1,8-Naphthyridine Substituted Schiff Base Derivatives and Their Molecular Docking. Russ J Gen Chem. 2025;95(1):209-219. View Source
